molecular formula C7H12N2 B2923264 Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine CAS No. 26052-09-5

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Cat. No.: B2923264
CAS No.: 26052-09-5
M. Wt: 124.187
InChI Key: YEMKVBRHRNHHGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-methylpyrrole with formaldehyde and a secondary amine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-(1-methyl-1H-pyrrol-2-yl)methanamine
  • 2-Acetyl-1-methylpyrrole
  • 1-Methyl-2-acetylpyrrole

Uniqueness

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-8-6-7-4-3-5-9(7)2/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMKVBRHRNHHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26052-09-5
Record name methyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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